![molecular formula C12H19NO4 B2395886 (1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid CAS No. 2227740-83-0](/img/structure/B2395886.png)
(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Oxidation of Cyclopropane Derivatives
- Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring : Research on cyclopropane derivatives, focusing on the oxidation of methylene groups activated by an adjacent cyclopropane, outlines efficient methods for transformations leading to carbonylcyclopropanes. This process, crucial for synthetic organic chemistry, involves various oxidants and catalytic systems, highlighting the importance of cyclopropane structures in developing synthetic pathways (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Antioxidant and Biological Activities of Carboxylic Acids
- Biologically Active Compounds of Plants : This review discusses the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, providing insight into how structural differences influence their biological activities. The findings support the potential therapeutic applications of carboxylic acids in managing oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020).
Inhibition by Carboxylic Acids
- Understanding Biocatalyst Inhibition by Carboxylic Acids : This review focuses on how saturated, straight-chain carboxylic acids, such as hexanoic and lauric acids, can inhibit microbial cells like Escherichia coli and Saccharomyces cerevisiae. It emphasizes the need for metabolic engineering to enhance microbial tolerance to these acids, relevant for biotechnological applications where carboxylic acids are produced or utilized (Jarboe, Royce, & Liu, 2013).
Cyclooxygenase Inhibition and Cancer Research
- Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer : The role of COX-1 in cancer has been less explored compared to COX-2. This review discusses COX-1's involvement in various cancers and the potential therapeutic applications of COX-1 inhibitors, suggesting that some cancers may particularly benefit from targeting COX-1 (Pannunzio & Coluccia, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOKDMZSYZMLD-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

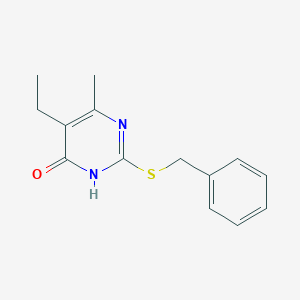
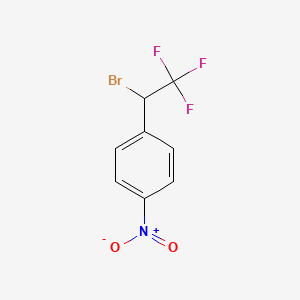
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)
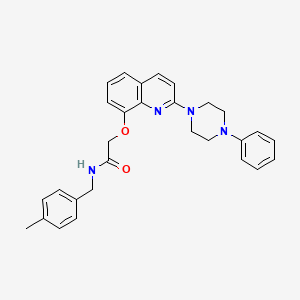
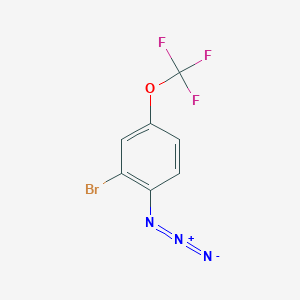
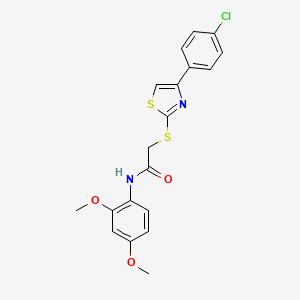
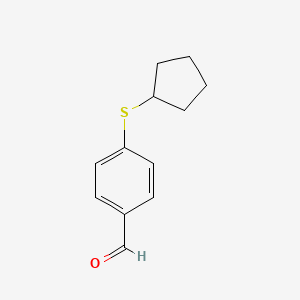
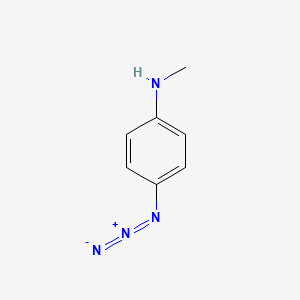

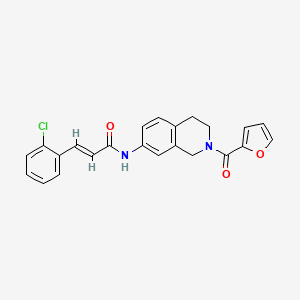

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)
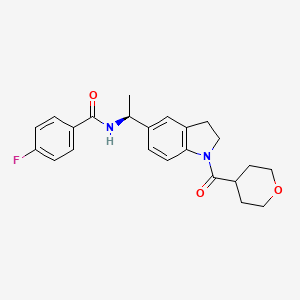
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)